2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine
Overview
Description
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine is a complex organic compound that features a thiophene ring, a dihydropyrano[4,3-c]pyrazole core, and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the dihydropyrano[4,3-c]pyrazole core through a cyclization reaction involving a pyrazole derivative and a suitable aldehyde or ketone. The thiophene ring can be introduced via a subsequent reaction, and the ethanamine side chain can be attached through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole or thiophene rings.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenated derivatives and strong nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-1-(2,4,6-trichlorophenyl)pyrazol-5(4H)-one
- 2-ethyl-3-methoxypyrazine
- 3,4-dimethyl-1H-pyrazole
Uniqueness
2-(3-(thiophen-3-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine is unique due to its combination of a thiophene ring and a dihydropyrano[4,3-c]pyrazole core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(3-thiophen-3-yl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c13-3-4-15-11-1-5-16-7-10(11)12(14-15)9-2-6-17-8-9/h2,6,8H,1,3-5,7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNLBQBZAIXLBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N(N=C2C3=CSC=C3)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.